2-(1,3-Dioxan-2-yl)phenylZinc bromide
CAS No.:
Cat. No.: VC19920177
Molecular Formula: C10H11BrO2Zn
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO2Zn |
|---|---|
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | bromozinc(1+);2-phenyl-1,3-dioxane |
| Standard InChI | InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | LEJOPFZPFZOPEF-UHFFFAOYSA-M |
| Canonical SMILES | C1COC(OC1)C2=CC=CC=[C-]2.[Zn+]Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
2-(1,3-Dioxan-2-yl)phenylzinc bromide consists of a phenyl ring substituted at the ortho-position with a 1,3-dioxane ring, coordinated to a zinc atom via a bromide counterion. The 1,3-dioxane moiety is a six-membered cyclic acetal, providing steric bulk and electronic modulation to the aryl-zinc complex. This contrasts with the five-membered 1,3-dioxolane analog (e.g., 3-(1,3-dioxolan-2-yl)phenylzinc bromide, PubChem CID 131850368 ), where the smaller ring size influences reactivity and stability.
Reactivity and Catalytic Applications
Role in Nickel-Catalyzed Alkene Difunctionalization
2-(1,3-Dioxan-2-yl)phenylzinc bromide exemplifies a class of nucleophilic reagents critical for transition-metal-catalyzed cross-couplings. In Ni-catalyzed vicinal dialkylation of alkenes, secondary alkylzinc reagents such as this compound enable the formation of two adjacent C–C bonds with high regioselectivity . Key features include:
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Steric Congestion Tolerance: The dioxane ring’s bulk facilitates coupling with hindered electrophiles (e.g., secondary benzyl bromides) while minimizing β-hydride elimination .
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Functional Group Compatibility: The acetal group remains intact under catalytic conditions, enabling post-functionalization (e.g., acid hydrolysis to aldehydes) .
For instance, in the dialkylation of internal alkenes, this reagent contributes to products with three contiguous stereocenters, achieving diastereomeric ratios up to 10:1 . The syn-addition mechanism, confirmed by X-ray crystallography, underscores the reagent’s role in stereocontrolled synthesis .
Comparative Analysis with Dioxolane Analogs
Stability and Reactivity Trends
Replacing the dioxane ring with a dioxolane (five-membered analog) alters the reagent’s electronic and steric profile. For example, 3-(1,3-dioxolan-2-yl)phenylzinc bromide (PubChem CID 131850368 ) exhibits:
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Reduced Steric Demand: The smaller ring size lowers activation barriers in transmetallation steps.
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Enhanced Solubility: Polar solvents like THF better dissolve dioxolane derivatives compared to dioxane analogs .
Despite these differences, both classes serve as effective coupling partners in Ni- and Pd-catalyzed reactions, highlighting the versatility of acetal-protected organozinc reagents.
Future Directions and Applications
Expanding Synthetic Utility
The reagent’s ability to introduce sterically demanding alkyl groups positions it as a tool for constructing complex architectures, such as polycyclic terpenes and pharmaceuticals. Future studies could explore:
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Enantioselective Variants: Chiral ligand design to access non-racemic stereocenters.
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Polymer Chemistry: Incorporation into zinc-initiated polymerizations for functionalized materials.
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